molecular formula C13H19NO3 B2634164 N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396807-22-9

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2634164
CAS No.: 1396807-22-9
M. Wt: 237.299
InChI Key: IYCUIHFCOKVOOF-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound with a unique structure that combines a cyclopropyl group, a hydroxypropyl chain, and a dimethylfuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl ring, which can be done using various reagents and catalysts.

    Attachment of the dimethylfuran carboxamide moiety: The final step involves the coupling of the cyclopropyl-hydroxypropyl intermediate with a dimethylfuran carboxylic acid derivative, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-7-11(9(2)17-8)13(16)14-6-5-12(15)10-3-4-10/h7,10,12,15H,3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCUIHFCOKVOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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